molecular formula C18H17F6N3O2 B8066391 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione

3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione

Cat. No.: B8066391
M. Wt: 421.3 g/mol
InChI Key: OQAYSRSURUQNNG-RYUDHWBXSA-N
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Description

3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is an intriguing compound known for its complex structure and diverse applications in various scientific fields. This compound features multiple functional groups and a cyclobutane ring, contributing to its unique reactivity and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione often involves multi-step synthesis starting from readily available precursors. Typically, the synthesis begins with the preparation of the cyclobutane ring, followed by the sequential introduction of the amino and trifluoromethyl groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound might involve optimizing each synthetic step for scalability and cost-effectiveness. Industrial methods could employ high-throughput synthesis techniques, continuous flow reactions, or catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions including:

  • Oxidation: : The presence of amino groups allows for oxidation reactions, potentially leading to the formation of nitro or other oxidized derivatives.

  • Reduction: : The compound can be reduced to modify its amino or carbonyl groups.

  • Substitution: : Due to the presence of reactive sites, it can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents under conditions of heat or light.

Major Products

The major products formed from these reactions can vary but may include substituted derivatives or oxidation/reduction products that maintain the core cyclobutane structure.

Scientific Research Applications

Chemistry

In chemistry, 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used in the study of enzyme interactions, cellular pathways, or as a molecular probe due to its specific functional groups.

Medicine

Potential medicinal applications include its use as a pharmaceutical intermediate. Researchers may explore its activity as a potential drug candidate for various conditions due to its functional versatility.

Industry

Industrially, this compound can be utilized in the development of advanced materials, agrochemicals, or other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione exerts its effects largely depends on its interaction with specific molecular targets. These might include binding to enzymes or receptors, disrupting biological pathways, or participating in chemical reactions that alter cellular function.

Comparison with Similar Compounds

Unique Characteristics

Compared to similar compounds, 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is unique due to its cyclobutane core, trifluoromethyl groups, and specific stereochemistry. These features contribute to its distinctive reactivity and functional potential.

Similar Compounds

Similar compounds include those with cyclobutane rings or trifluoromethyl groups, such as trifluoromethyl-substituted cyclobutanes, which may share some reactivity patterns but differ in their exact applications and properties.

Conclusion

This compound stands out as a versatile compound with broad applications in various scientific fields. Its complex structure and diverse reactivity make it a valuable subject of study and a useful tool in chemical, biological, medicinal, and industrial research.

Properties

IUPAC Name

3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N3O2/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25/h5-7,11-12,26-27H,1-4,25H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAYSRSURUQNNG-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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